molecular formula C7H4N2O3 B3351319 5-Nitrofuro[2,3-b]pyridine CAS No. 34668-29-6

5-Nitrofuro[2,3-b]pyridine

Cat. No.: B3351319
CAS No.: 34668-29-6
M. Wt: 164.12 g/mol
InChI Key: UHZSTGZOKUNPJH-UHFFFAOYSA-N
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Description

5-Nitrofuro[2,3-b]pyridine is a heterocyclic compound that features both a furan and a pyridine ring fused together, with a nitro group attached to the furan ring. This compound is of significant interest in medicinal chemistry due to its versatile pharmacological properties, including potential anticancer and antimicrobial activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitrofuro[2,3-b]pyridine typically involves the nitration of furo[2,3-b]pyridine. One common method is the reaction of furo[2,3-b]pyridine with nitric acid in the presence of a suitable solvent such as trifluoroacetic anhydride . This reaction proceeds under controlled temperature conditions to ensure the selective nitration at the desired position on the furan ring.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

5-Nitrofuro[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Nitrofuro[2,3-b]pyridine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Nitrofuro[2,3-b]pyridine involves its interaction with cellular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with DNA, proteins, and other biomolecules, leading to the disruption of cellular processes. This mechanism is similar to that of other nitrofuran compounds, which are known to inhibit bacterial growth by interfering with DNA and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Nitrofuro[2,3-b]pyridine is unique due to the presence of both a furan and a pyridine ring, which imparts distinct electronic and steric properties. This dual-ring system enhances its ability to interact with various biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

5-nitrofuro[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O3/c10-9(11)6-3-5-1-2-12-7(5)8-4-6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHZSTGZOKUNPJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=NC=C(C=C21)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301311821
Record name 5-Nitrofuro[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301311821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34668-29-6
Record name 5-Nitrofuro[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34668-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Nitrofuro[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301311821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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